2-butoxyquinoline-4-carboxylic Acid
Overview
Description
2-Butoxyquinoline-4-carboxylic acid is an organic compound with the molecular formula C14H15NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyquinoline-4-carboxylic acid typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger reaction yields quinoline-2,4-dicarboxylic acid, which can be further modified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the butoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-methanol derivatives.
Scientific Research Applications
2-Butoxyquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butoxyquinoline-4-carboxylic acid is not fully understood. it is believed to interact with molecular targets similar to those of other quinoline derivatives, such as DNA gyrase and topoisomerase IV. These interactions can inhibit bacterial DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Ethoxyquinoline-4-carboxylic acid
- 2-Methoxyquinoline-4-carboxylic acid
Comparison: 2-Butoxyquinoline-4-carboxylic acid is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-butoxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-11(14(16)17)10-6-4-5-7-12(10)15-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCTCXYESUBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10222-61-4 | |
Record name | 2-Butoxy-4-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BUTOXY-4-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4AV6ZX47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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